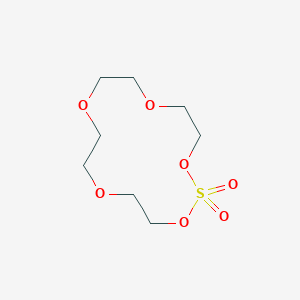
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide is a heterocyclic compound with the molecular formula C8H16O7S. It is characterized by the presence of multiple oxygen atoms and a sulfur atom within its ring structure.
Preparation Methods
The synthesis of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide typically involves organic synthetic methods. One common approach is through the reaction of epoxides with thioethers, leading to the formation of the desired cyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound with high purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to achieve consistent product quality.
Chemical Reactions Analysis
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide exerts its effects involves interactions with molecular targets through its multiple oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery .
Comparison with Similar Compounds
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide can be compared with other similar compounds, such as:
Crown ethers: These compounds also contain multiple oxygen atoms in a cyclic structure but lack the sulfur atom present in this compound.
Thioethers: These compounds contain sulfur atoms but do not have the same cyclic structure with multiple oxygen atoms.
Sulfones: These compounds contain a sulfone group but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within a cyclic framework, which imparts distinct chemical and physical properties .
Biological Activity
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide (CAS: 1574267-61-0) is a cyclic organic compound characterized by its unique structure comprising five oxygen atoms and one sulfur atom. This compound is notable for its potential biological activities and applications in pharmaceutical research.
Chemical Structure and Properties
- Chemical Formula : C8H16O7S
- Molecular Weight : 256.27 g/mol
- IUPAC Name : this compound
The compound features ether and sulfoxide functional groups which are crucial for its biological interactions. The cyclic structure enhances its stability and reactivity in various chemical environments.
The biological activity of this compound can be attributed to the following mechanisms:
- Hydrogen Bonding : The presence of ether and sulfoxide groups allows the compound to engage in hydrogen bonding with biological macromolecules. This interaction is essential for drug-receptor binding and can influence pharmacodynamics.
- Anti-inflammatory Effects : Research indicates that sulfoxides can exhibit anti-inflammatory properties. This activity is critical in developing therapies for inflammatory diseases.
- Antiproliferative Activity : Some studies suggest that compounds containing sulfur and oxygen can inhibit cell proliferation, making them candidates for cancer treatment.
- Antifungal Properties : The compound's structure may also confer antifungal activity, which is beneficial in treating fungal infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their implications for drug development:
- A study published in Journal of Medicinal Chemistry explored the effects of sulfoxide-containing compounds on cell signaling pathways associated with inflammation. The findings indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro.
- Another research article highlighted the antiproliferative effects of similar cyclic compounds on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as chemotherapeutic agents.
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
1574267-61-0 |
|---|---|
Molecular Formula |
C8H16O7S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1,3,6,9,12-pentaoxa-2λ6-thiacyclotetradecane 2,2-dioxide |
InChI |
InChI=1S/C8H16O7S/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2 |
InChI Key |
IJWLUNJQHVYRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOS(=O)(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















